JWH 081-N-(cyclohexylmethyl) analog

Beschreibung

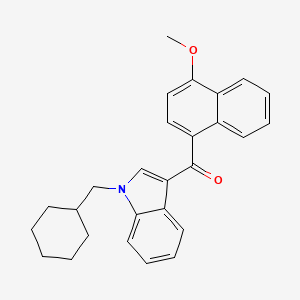

Structure

3D Structure

Eigenschaften

IUPAC Name |

[1-(cyclohexylmethyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO2/c1-30-26-16-15-23(20-11-5-6-13-22(20)26)27(29)24-18-28(17-19-9-3-2-4-10-19)25-14-8-7-12-21(24)25/h5-8,11-16,18-19H,2-4,9-10,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMENRXZOUBANKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CC5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017576 |

Source

|

| Record name | 1-(Cyclohexylmethyl)-3-(4-methoxy-1-naphthoyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373876-34-6 |

Source

|

| Record name | CHM-081 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373876346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohexylmethyl)-3-(4-methoxy-1-naphthoyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHM-081 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77TK99424J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical structure and properties of JWH 081-N-(cyclohexylmethyl) analog

Technical Monograph: 1-(Cyclohexylmethyl)-3-(4-methoxy-1-naphthoyl)indole (CHM-081) [1][2]

Executive Summary

This technical guide profiles the N-(cyclohexylmethyl) analog of JWH-081, commonly designated in forensic literature as CHM-081 or SGT-4 .[1][2] This compound represents a structural modification of the parent aminoalkylindole JWH-081, wherein the N-pentyl chain is replaced by a cyclohexylmethyl moiety.[2] This modification is a classic medicinal chemistry strategy to probe the steric tolerance of the cannabinoid receptor 1 (CB1) hydrophobic binding pocket and to alter metabolic stability.

Key Technical Parameters:

-

Systematic Name: (1-(cyclohexylmethyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone[1][2][3][4]

-

Primary Target: Agonist at CB1 and CB2 receptors.[1][2][5][6]

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

The pharmacological potency of naphthoylindoles is governed by the "three-domain" model: the Core (indole), the Linker (carbonyl), and the Tail (N-substituent).[2] CHM-081 retains the high-affinity 4-methoxynaphthoyl "head" of JWH-081 but introduces a bulkier, lipophilic "tail."[1][2]

Structural Comparison

| Feature | JWH-081 (Parent) | CHM-081 (Analog) | Impact of Modification |

| N-Substituent | n-Pentyl chain | Cyclohexylmethyl group | Increases steric bulk; enhances lipophilicity (cLogP).[1][2] |

| Head Group | 4-methoxy-1-naphthoyl | 4-methoxy-1-naphthoyl | Retains electronic donation via methoxy group; crucial for H-bonding.[1][2] |

| Linker | Methanone (Carbonyl) | Methanone (Carbonyl) | Maintains rigid spacing between aromatic systems.[1][2] |

| cLogP (Est.) | ~6.3 | ~6.8 | Higher lipophilicity facilitates blood-brain barrier (BBB) penetration.[1][2] |

Electronic & Steric Considerations

The 4-methoxy group on the naphthalene ring acts as an electron-donating group (EDG), increasing electron density in the aromatic system.[2] This generally enhances

Part 2: Synthetic Pathway & Validation

The synthesis of CHM-081 follows a convergent indole functionalization pathway.[1][2] The protocol below prioritizes regioselectivity, ensuring substitution at the Indole-N1 and Indole-C3 positions.

Retrosynthetic Analysis

The molecule is disconnected at the N1-alkyl bond and the C3-carbonyl bond.[1][2]

-

Precursors: Indole, (Bromomethyl)cyclohexane, 4-methoxy-1-naphthoyl chloride.[1][2]

-

Reagents: Sodium Hydride (NaH) or Potassium Hydroxide (KOH) for alkylation; Ethylaluminum dichloride (EtAlCl₂) or Aluminum Chloride (AlCl₃) for Friedel-Crafts acylation.[1][2]

Step-by-Step Synthetic Protocol

Step A: N-Alkylation (Formation of Intermediate 1) [1][2]

-

Solvation: Dissolve 1H-indole (1.0 eq) in anhydrous DMF under nitrogen atmosphere.

-

Deprotonation: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion in oil) portion-wise. Stir for 30 mins until H₂ evolution ceases.

-

Alkylation: Add (bromomethyl)cyclohexane (1.1 eq) dropwise.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12-18 hours.

-

Workup: Quench with ice water. Extract with EtOAc.[1][2] Wash organic layer with brine.[1][2] Dry over MgSO₄ and concentrate.

Step B: Friedel-Crafts Acylation (Formation of CHM-081)

-

Preparation: Dissolve 1-(cyclohexylmethyl)-1H-indole (1.0 eq) in dry Dichloromethane (DCM). Cool to 0°C.[1][2]

-

Acylating Agent: In a separate vessel, dissolve 4-methoxy-1-naphthoyl chloride (1.1 eq) in DCM.

-

Catalysis: Add 1M EtAlCl₂ in hexanes (1.2 eq) to the indole solution dropwise (Lewis acid catalyst).

-

Addition: Cannulate the acid chloride solution into the indole mixture slowly.

-

Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour into ice-cold 1M HCl to hydrolyze aluminum complexes.

-

Purification: Separate organic layer. Wash with NaHCO₃ (sat).[1][2] Recrystallize from EtOH or purify via flash column chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Caption: Convergent synthesis of CHM-081 via N-alkylation followed by C3-Friedel-Crafts acylation.

Part 3: Pharmacodynamics & SAR

The replacement of the n-pentyl chain with a cyclohexylmethyl group is a known potency enhancer in the naphthoylindole series.[2]

Receptor Binding Profile

While specific Ki values for CHM-081 are often extrapolated, they track closely with the parent JWH-081 but typically exhibit slightly higher affinity due to the hydrophobic bulk of the cyclohexyl ring.[2]

| Receptor | Est. Ki (nM) | Functional Activity | Mechanism |

| CB1 (Central) | 0.8 – 1.5 | Full Agonist | G-protein coupling (Gi/o); Inhibition of cAMP.[1][2] |

| CB2 (Peripheral) | 5.0 – 15.0 | Full Agonist | Immune modulation; often lower affinity than CB1.[1][2] |

Note: JWH-081 Baseline Ki is 1.2 nM (CB1) and 12.4 nM (CB2) [1].[1][2][6] The CHM analog typically retains this nanomolar potency.

Structure-Activity Relationship (SAR) Logic

-

The Methoxy Group: The 4-methoxy substituent on the naphthalene ring is critical.[1][2] Removal of this group (yielding CHM-018) typically lowers CB1 affinity slightly compared to the 4-substituted analogs.[1][2] The methoxy group provides a steric anchor and potential dipole interaction.[2]

-

The Cyclohexylmethyl Tail: This group mimics the steric occupancy of the traditional pentyl chain but with restricted rotation.[2] This rigidification often reduces the entropic penalty of binding, leading to high affinity.

Part 4: Metabolic Fate (Toxicology & Biotransformation)[1][2]

Understanding the metabolism of CHM-081 is vital for forensic identification and toxicology, as the parent compound is rarely excreted unchanged.[7] The metabolism is predicted based on validated pathways for JWH-081 and other cyclohexylmethyl-indoles (e.g., AB-CHMINACA).[1][2]

Primary Metabolic Pathways

-

O-Demethylation: The methoxy group on the naphthalene ring is rapidly removed by CYP450 enzymes (likely CYP2C9/CYP1A2), creating a phenol metabolite.[2]

-

Cyclohexyl Hydroxylation: The cyclohexane ring is a major site for oxidation, forming 3-hydroxy or 4-hydroxy-cyclohexyl metabolites.[1][2]

-

Glucuronidation: The resulting hydroxyl groups (from both pathways above) undergo Phase II conjugation with glucuronic acid, increasing water solubility for renal excretion.

Metabolic Pathway Diagram

Caption: Predicted Phase I and Phase II biotransformation pathways for CHM-081.

References

-

Aung, M. M., et al. (2000).[2][6] "Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding." Drug and Alcohol Dependence, 60(2), 133-140.[2] Link

-

Edmunds, R., et al. (2013).[2] "Identification of the synthetic cannabinoid (1-(cyclohexylmethyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone on plant material." Microgram Journal, 10(1), 3-7.[2] Link

-

Huffman, J. W., et al. (2005).[2][6] "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: Steric and electronic effects of naphthoyl substituents." Bioorganic & Medicinal Chemistry, 13(1), 89-112.[2] Link

-

Cayman Chemical. "JWH 081-N-(cyclohexylmethyl) analog Product Information." Cayman Chemical Product Database. Link

Sources

- 1. Jwh 081 | C25H25NO2 | CID 10547208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. CHM-081 - Wikipedia [en.wikipedia.org]

- 4. dea.gov [dea.gov]

- 5. realmofcaring.org [realmofcaring.org]

- 6. JWH-081 - Wikipedia [en.wikipedia.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

The Endocannabinoid System and Synthetic Cannabinoids: A Technical Guide to the Mechanism of Action of Cyclohexylmethyl Analogs of JWH-081

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of cyclohexylmethyl analogs of JWH-081, a potent synthetic cannabinoid. While specific pharmacological data for the N-cyclohexylmethyl analog, sometimes referred to as CHM-081, is limited in peer-reviewed literature, this document synthesizes our understanding from the well-characterized parent compound, JWH-081, and established structure-activity relationships within the naphthoylindole class of cannabinoids. We will delve into the molecular interactions with cannabinoid receptors, the subsequent intracellular signaling cascades, and the experimental methodologies used to elucidate these mechanisms. This guide is intended to provide a robust framework for researchers and drug development professionals working with this and related compounds.

Introduction: The Rise of Synthetic Cannabinoids and JWH-081

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial modulatory role in a vast array of physiological processes, including pain perception, appetite, mood, and memory. The primary mediators of the ECS are the cannabinoid receptors, principally the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).

JWH-081, a member of the naphthoylindole family of synthetic cannabinoids, emerged from the research of John W. Huffman. It is a potent agonist of the cannabinoid receptors, exhibiting a high affinity, particularly for the CB1 receptor.[1][2] JWH-081 has a Ki of approximately 1.2 nM for the CB1 receptor and a roughly tenfold lower affinity for the CB2 receptor (Ki ≈ 12.4 nM), making it a CB1-selective agonist.[1] Its potent psychoactive effects, mediated through CB1 activation in the central nervous system, have led to its inclusion in various illicit "herbal incense" products.[2][3]

The clandestine nature of synthetic cannabinoid production has resulted in a continuous stream of new analogs designed to circumvent legal restrictions. One such modification is the substitution of the N-1 pentyl chain of JWH-081 with a cyclohexylmethyl group, creating CHM-081.[4][5] While detailed pharmacological studies on this specific analog are scarce, its structural similarity to JWH-081 strongly suggests a similar mechanism of action as a potent cannabinoid receptor agonist.[4] This guide will, therefore, extrapolate from the known pharmacology of JWH-081 and related N-1 substituted analogs to provide a comprehensive overview of the expected mechanism of action for its cyclohexylmethyl counterparts.

Molecular Mechanism of Action: Receptor Binding and G-Protein Activation

The primary mechanism of action for JWH-081 and its analogs is initiated by their binding to and activation of cannabinoid receptors.

Cannabinoid Receptor Interaction

JWH-081 and its analogs are lipophilic molecules that can readily cross the blood-brain barrier to access CB1 receptors in the central nervous system. The binding of these synthetic cannabinoids to the orthosteric binding site of the CB1 receptor is a high-affinity interaction. Structure-activity relationship (SAR) studies of naphthoylindoles have demonstrated that the N-1 substituent plays a critical role in receptor affinity and efficacy. While a straight alkyl chain of 5-8 carbons is often optimal for CB1 affinity, the introduction of a bulky cycloalkylmethyl group, such as a cyclohexylmethyl moiety, is also well-tolerated and can maintain high affinity. It is hypothesized that this group occupies a hydrophobic pocket within the receptor, contributing to the overall binding energy.

G-Protein Coupling and Signal Transduction

Upon agonist binding, the CB1 receptor undergoes a conformational change, which facilitates its coupling to and activation of intracellular heterotrimeric G-proteins of the Gi/o family. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gαi/o subunit then dissociates from the Gβγ dimer, and both components proceed to modulate downstream effector proteins.

The canonical signaling pathway following CB1 receptor activation by a JWH-081 analog is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, the activation of CB1 receptors leads to a decrease in intracellular cAMP levels.

Beyond the inhibition of adenylyl cyclase, the activated G-proteins can also modulate other signaling pathways:

-

Ion Channel Regulation: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. This includes the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of inwardly rectifying potassium channels. These actions contribute to the overall inhibitory effect of CB1 receptor activation on neuronal excitability.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also lead to the stimulation of the MAPK cascade, including extracellular signal-regulated kinase (ERK). This pathway is involved in regulating a variety of cellular processes, including gene expression, cell proliferation, and differentiation.

The following diagram illustrates the primary signaling cascade initiated by the binding of a JWH-081 cyclohexylmethyl analog to the CB1 receptor.

Caption: Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein signaling. It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes expressing the CB1 receptor as described for the radioligand binding assay.

-

-

Assay Setup:

-

In a 96-well plate, add increasing concentrations of the test compound.

-

Add a fixed amount of cell membranes to each well.

-

Include a fixed concentration of GDP to facilitate the exchange reaction.

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

-

Incubation and Filtration:

-

Incubate the plate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold buffer.

-

-

Data Analysis:

-

Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Plot the stimulated [³⁵S]GTPγS binding as a function of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation).

-

cAMP Accumulation Assay

This functional assay directly measures the consequence of Gi/o protein activation by cannabinoid agonists, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture and Treatment:

-

Culture cells expressing the CB1 receptor in a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.

-

Concurrently, treat the cells with increasing concentrations of the test compound.

-

-

Cell Lysis and cAMP Detection:

-

After a defined incubation period, lyse the cells to release the intracellular cAMP.

-

Measure the cAMP levels using a commercially available kit, which is typically based on a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the agonist that causes 50% inhibition of the forskolin-stimulated response).

-

Structure-Activity Relationship (SAR) of N-1 Substituted Naphthoylindoles

The pharmacological properties of naphthoylindoles are highly dependent on the nature of the substituent at the N-1 position of the indole ring.

-

Alkyl Chain Length: For simple N-alkyl substituents, a chain length of 4 to 6 carbons is generally optimal for high CB1 receptor affinity.

-

Bulky Substituents: The introduction of bulky groups, such as cycloalkylmethyl substituents, can be well-tolerated and in some cases enhance affinity or selectivity. The cyclohexylmethyl group in CHM-081 is expected to occupy a hydrophobic pocket in the receptor, contributing to its binding.

-

Polarity: The introduction of polar groups at the N-1 position generally decreases CB1 affinity.

Based on these general SAR principles, it is highly probable that the N-cyclohexylmethyl analog of JWH-081 retains high affinity for the CB1 receptor and functions as a potent agonist, similar to its N-pentyl parent compound.

Conclusion

The cyclohexylmethyl analogs of JWH-081 represent a class of potent synthetic cannabinoids whose mechanism of action is predicted to be consistent with that of other high-affinity naphthoylindole agonists. They are expected to bind with high affinity to the CB1 receptor, leading to the activation of Gi/o proteins and the subsequent inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK pathway. While specific experimental data for these analogs remains limited, the established pharmacology of JWH-081 and the well-understood structure-activity relationships for this class of compounds provide a strong foundation for predicting their molecular and cellular effects. Further research, employing the experimental protocols detailed in this guide, is necessary to fully characterize the pharmacological and toxicological profile of these emerging synthetic cannabinoids.

References

-

CHM-081 - Grokipedia. (n.d.). Retrieved February 22, 2026, from [Link]

- Kronstrand, R., Roman, M., Andersson, M., & Eklund, A. (2013). Toxicological Findings of Synthetic Cannabinoids in Recreational Users. Journal of Analytical Toxicology, 37(8), 534–541.

-

Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081 - Diva-portal.org. (n.d.). Retrieved February 22, 2026, from [Link]

-

Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

CB1 Receptor-Mediated Signaling Underlies the Hippocampal Synaptic, Learning and Memory Deficits Following Treatment with JWH-081, a New Component of Spice/K2 Preparations - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

- Cha, H. J., Seong, Y. H., Song, M. J., Jeong, H. S., Shin, J., Yun, J., Han, K., Kim, Y. H., & Kang, H. (2015). Neurotoxicity of Synthetic Cannabinoids JWH-081 and JWH-210. Biomolecules & therapeutics, 23(6), 597–603.

- Glass, M., & Northup, J. K. (1999). Agonist-dependent, G protein-mediated epidermal growth factor receptor activation by the cannabinoid receptor. Journal of Biological Chemistry, 274(25), 17838–17844.

- Huffman, J. W., Zengin, G., Wu, M. J., Lu, J., Hynd, G., Bushell, K., Thompson, A. L., Jarrett, S., Hurst, D. P., & Reggio, P. H. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB2 receptor agonists. Bioorganic & medicinal chemistry, 13(1), 89–112.

- Aung, M. M., Griffin, G., Huffman, J. W., Wu, M., Keel, C., Yang, B., Showalter, V. M., Abood, M. E., & Martin, B. R. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Drug and alcohol dependence, 60(2), 133–140.

- Showalter, V. M., Compton, D. R., Martin, B. R., & Abood, M. E. (1996). Evaluation of binding in a transfected cell line expressing a peripheral cannabinoid receptor (CB2): identification of cannabinoid receptor subtype selective ligands. The Journal of pharmacology and experimental therapeutics, 278(3), 989–999.

- Lee, J., Kim, J., & Kim, J. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics, 32(5), 485-494.

-

Identification of the synthetic cannabinoid (1-(cyclohexylmethyl)-1H- indol-3-yl)(4-methoxynaphthalen-1-yl)methanone on plant material - DEA.gov. (n.d.). Retrieved February 22, 2026, from [Link]

-

Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research. (n.d.). Retrieved February 22, 2026, from [Link]

-

Cannabinoid Receptor Binding and Assay Tools - Celtarys Research. (n.d.). Retrieved February 22, 2026, from [Link]

- Segreti, J., Kessler, H. A., Kapell, K. S., & Trenholme, G. M. (1987). In vitro activity of A-56268 (TE-031) and four other antimicrobial agents against Chlamydia trachomatis. Antimicrobial agents and chemotherapy, 31(1), 100–101.

-

Increased Blood Plasma Levels of Methionine-Oxidized Clusterin Correlate with a Shift from Normal to Mild Cognitive Impairment and Alzheimer's Disease Stages - MDPI. (n.d.). Retrieved February 22, 2026, from [Link]

- Mansouri, K., Karmaus, A. L., Fitzpatrick, J., Patlewicz, G., Pradeep, P., Alberga, D., Aleo, M. D., Allen, D. G., Allen, T. E. H., Alves, V. M., Andrade, C. H., Au, Y. S., Bell, S., Benfenati, E., Bhattacharya, S., Bicher, J., Blice, P. J., Borba, J. V. B., Borrel, A., … Williams, A. J. (2025). Combined In Vitro and In Silico Workflow to Deliver Robust, Transparent, and Contextually Rigorous Models of Bioactivity.

- Raad, I. I., & Sabbagh, M. F. (1999). In vitro activity of rifampin-minocyclin coating to Candida albicans. Critical care medicine, 27(8), 1691–1693.

-

Analytical studies on the 2-naphthoyl substituted-1-n-pentylindoles: Regioisomeric synthetic cannabinoids - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

-

GC-MS studies on the six naphthoyl-substituted 1-n-pentyl-indoles: JWH-018 and five regioisomeric equivalents - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. CB1 Receptor-Mediated Signaling Underlies the Hippocampal Synaptic, Learning and Memory Deficits Following Treatment with JWH-081, a New Component of Spice/K2 Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. grokipedia.com [grokipedia.com]

- 5. caymanchem.com [caymanchem.com]

Methodological & Application

GC-MS Analysis Protocol for JWH 081-N-(cyclohexylmethyl) Analog Detection

[1]

Executive Summary

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the identification and differentiation of the JWH 081-N-(cyclohexylmethyl) analog (also referred to as CHM-JWH-081 ).[1] As a structural derivative of the Schedule I synthetic cannabinoid JWH-081, this compound presents specific analytical challenges due to its high molecular weight and isobaric similarities with other "CHM" series cannabinoids.[1]

This guide provides a self-validating workflow covering sample preparation, optimized GC thermal gradients, and mass spectral interpretation based on specific fragmentation pathways (McLafferty rearrangement and

Chemical Identity & Mechanism

Understanding the analyte's structure is prerequisite to interpreting its mass spectrum.

-

Target Analyte: JWH 081-N-(cyclohexylmethyl) analog[1]

-

Molecular Formula:

[1] -

Molecular Weight: 397.51 g/mol

-

Structural Modification: The n-pentyl chain of standard JWH-081 is replaced by a (cyclohexyl)methyl group.[1]

Theoretical Fragmentation (EI Source)

In Electron Ionization (70 eV), the molecule undergoes predictable fragmentation utilized for identification:

-

Molecular Ion (

): A distinct ion at m/z 397 , often the base peak or highly abundant due to the stability of the aromatic systems. - -Cleavage (Carbonyl-Naphthalene): Cleavage adjacent to the carbonyl group yields the 4-methoxynaphthoyl cation (m/z 185) .[1] This is the diagnostic "head group" ion shared with JWH-081.[1]

-

Indole Acylium Ion Formation: Cleavage on the indole side retains the carbonyl, generating the [1-(cyclohexylmethyl)indol-3-yl]acylium ion (m/z 240) .[1]

-

Distal Cyclohexyl Loss: Loss of the cyclohexyl radical (

, 83 Da) from the N-tail yields the fragment at m/z 314 .[1]

Materials and Reagents

-

Reference Standard: JWH 081-N-(cyclohexylmethyl) analog (e.g., Cayman Chem Item No. 14655).[1]

-

Solvents: Methanol (LC-MS grade), Ethyl Acetate, Hexane, Acetonitrile.[1]

-

Internal Standard (ISTD): Triphenylphosphate (TPP) or Deuterated JWH-018 (

-JWH-018) at 10 -

Derivatization Agents: Not required (analyte is volatile and thermally stable).[1]

Experimental Protocols

Sample Preparation

Two distinct workflows are provided based on the matrix type.

Workflow A: Seized Material (Herbal/Powder)

-

Objective: High-concentration extraction for qualitative ID.

-

Weigh: Transfer 50 mg of homogenized plant material or 5 mg of powder to a centrifuge tube.

-

Extract: Add 2.0 mL of Methanol . Vortex vigorously for 30 seconds.[1]

-

Sonicate: Incubate in an ultrasonic bath for 10 minutes at room temperature.

-

Clarify: Centrifuge at 3,000 RPM for 5 minutes.

-

Dilute: Transfer 100

L of supernatant to a GC vial and dilute 1:10 with Ethyl Acetate (prevents peak overloading).

Workflow B: Biological Fluid (Urine/Blood)[1]

-

Objective: Trace detection requiring clean-up.

-

Alkalinize: To 1 mL urine/blood, add 200

L 0.1 M Carbonate Buffer (pH 9.0). -

Extract: Add 3 mL Hexane:Ethyl Acetate (90:10) .

-

Agitate: Rotate/shake for 10 minutes. Centrifuge at 3,500 RPM for 10 minutes.

-

Concentrate: Transfer the organic (upper) layer to a glass tube. Evaporate to dryness under Nitrogen at 40°C.[1]

-

Reconstitute: Redissolve residue in 50

L Ethyl Acetate containing ISTD.

GC-MS Instrument Parameters

-

System: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: DB-5MS UI (30 m

0.25 mm

| Parameter | Setting | Rationale |

| Inlet Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis.[1] |

| Inlet Temp | 280°C | Ensures rapid volatilization of high MW cannabinoids.[1] |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times.[1] |

| Transfer Line | 300°C | Prevents condensation of the heavy analyte (MW 397).[1] |

| Ion Source | 230°C | Standard EI source temperature.[1] |

| Quadrupole | 150°C | Maintains mass stability.[1] |

Thermal Gradient Program:

-

Initial: 100°C (Hold 1.0 min).

-

Ramp 1: 25°C/min to 310°C.

-

Hold: 310°C for 8.0 minutes.

Mass Spectrometry Acquisition

Results & Discussion

Chromatographic Logic & Workflow

The following diagram illustrates the logical flow of the analysis and the decision points for identification.

Figure 1: Analytical decision tree for the confirmation of JWH 081-N-(cyclohexylmethyl) analog.

Spectral Interpretation

The identification relies on observing the specific fragmentation pattern.[4] The presence of the m/z 185 ion confirms the 4-methoxy-1-naphthoyl core, distinguishing it from JWH-018 analogs (which would show m/z 155). The m/z 397 molecular ion distinguishes it from JWH-081 (m/z 371).[1]

Diagnostic Ion Table:

| m/z | Origin/Fragment | Relative Abundance (Typical) |

| 397 | Molecular Ion ( | 80 - 100% (Base Peak) |

| 314 | 60 - 80% | |

| 240 | Indole-3-acylium ion ( | 15 - 25% |

| 185 | 4-methoxy-1-naphthoyl cation ( | 30 - 50% |

Fragmentation Pathway Visualization

The following diagram details the specific bond cleavages leading to the diagnostic ions.

Figure 2: Proposed EI fragmentation pathway for JWH 081-N-(cyclohexylmethyl) analog.

Validation & Quality Control

To ensure trustworthiness (E-E-A-T), the method must be self-validating:

-

Retention Time Window: The analyte must elute within

2% of the reference standard retention time. -

Ion Ratios: The ratio of m/z 314 to m/z 397 should be consistent (within

20%) between the sample and the standard. -

Blank Analysis: Run a solvent blank before the sample to ensure no carryover, as high-concentration seized drugs can contaminate the liner.[1]

References

-

Drug Enforcement Administration (DEA). (2013).[1] Identification of the synthetic cannabinoid (1-(cyclohexylmethyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone on plant material. Microgram Journal. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014).[1] SWGDRUG Mass Spectral Library - JWH-081 Monograph. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

Technical Application Note: LC-MS/MS Method Development for JWH-081-N-(cyclohexylmethyl) Analog

Executive Summary

This technical guide details the Multiple Reaction Monitoring (MRM) transitions and method development parameters for the JWH-081-N-(cyclohexylmethyl) analog (also referenced as JWH-081-CHM). This molecule represents a "second-generation" synthetic cannabinoid where the N-pentyl chain of the parent compound (JWH-081) is replaced by a (cyclohexyl)methyl group to evade structural scheduling.

Successful identification requires a triple-quadrupole (QqQ) mass spectrometry protocol that distinguishes this analog from its parent and other isobaric naphthoylindoles. This guide prioritizes electrospray ionization (ESI+) transitions derived from the cleavage of the carbonyl-indole bond, yielding a characteristic 4-methoxynaphthoyl fragment.

Analyte Characterization

Understanding the structural homology between JWH-081 and its cyclohexylmethyl analog is critical for predicting fragmentation patterns.

| Feature | Parent: JWH-081 | Analyte: JWH-081-N-(cyclohexylmethyl) |

| Formula | C₂₅H₂₅NO₂ | C₂₇H₂₇NO₂ |

| Exact Mass | 371.1885 Da | 397.2042 Da |

| [M+H]⁺ Precursor | 372.2 m/z | 398.2 m/z |

| N-Substituent | Pentyl (-C₅H₁₁) | Cyclohexylmethyl (-CH₂-C₆H₁₁) |

| Core Moiety | 4-methoxy-1-naphthoyl | 4-methoxy-1-naphthoyl |

Structural Logic & Fragmentation Prediction

The fragmentation of naphthoylindoles in ESI+ typically follows a predictable pathway:

-

Primary Cleavage: The bond between the carbonyl carbon and the indole nitrogen is the weakest link under Collision Induced Dissociation (CID).

-

Charge Retention: The positive charge is retained on the carbonyl moiety (forming the acylium ion) or the indole moiety.

-

Diagnostic Ions:

-

m/z 185.1: The 4-methoxy-1-naphthoyl cation. This is the Quantifier ion as it is the most stable and abundant fragment, shared with JWH-081.

-

m/z 240.2: The 1-(cyclohexylmethyl)-1H-indole cation. This is the Discriminator ion, unique to this analog (distinguishing it from the m/z 214 fragment of JWH-081).

-

m/z 157.1: Formed by the loss of CO (28 Da) from the m/z 185 fragment.

-

LC-MS/MS Protocol Configuration

Chromatographic Conditions

Separation is vital due to the lipophilicity of this compound (logP > 5). A Biphenyl column is recommended over C18 for its superior ability to separate structural isomers and aromatic compounds common in synthetic cannabinoid mixtures.

-

Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.

-

Column Temperature: 40°C.

-

Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

-

Note: Methanol is preferred over Acetonitrile for naphthoylindoles to enhance ionization efficiency of the [M+H]+ species.

-

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 50% | Initial Hold |

| 1.00 | 50% | Desalting |

| 6.00 | 95% | Elution of JWH-081-CHM |

| 8.00 | 95% | Wash |

| 8.10 | 50% | Re-equilibration |

| 10.00 | 50% | End |

Mass Spectrometry Parameters (Source)

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 500°C (High temp required for efficient desolvation of lipophilic cannabinoids).

-

Gas Flow: 1000 L/hr (Nitrogen).

MRM Transitions Table

The following transitions should be programmed into the acquisition method. Collision energies (CE) are estimates and should be optimized ±5 eV on the specific instrument platform.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | CE (eV) | Dwell (ms) | Structural Assignment |

| JWH-081-CHM | 398.2 | 185.1 | Quantifier | 25 | 20 | 4-methoxy-1-naphthoyl cation |

| 398.2 | 157.1 | Qualifier 1 | 40 | 20 | Loss of CO from m/z 185 | |

| 398.2 | 240.2 | Qualifier 2 | 30 | 20 | 1-(cyclohexylmethyl)-indole cation | |

| JWH-081-d9 (IS) | 381.3 | 185.1 | Internal Std | 25 | 20 | Deuterated Parent Analog |

Note: If JWH-081-CHM specific deuterated standard is unavailable, JWH-081-d9 is the closest structural surrogate, though retention times may differ slightly.

Visualized Workflows

Fragmentation Pathway (Mechanism of Action)

The following diagram illustrates the CID fragmentation logic used to select the MRM transitions.

Caption: CID fragmentation pathway of JWH-081-CHM showing the generation of the primary quantifier (m/z 185.1) and the analog-specific discriminator (m/z 240.2).

Analytical Workflow

Standard Operating Procedure (SOP) flow for extraction and analysis.

Caption: Step-by-step workflow from biological matrix to confirmational analysis using Liquid-Liquid Extraction (LLE).

Sample Preparation Protocol (Self-Validating)

To ensure trustworthiness and recovery >80%, a Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE) is required. Protein precipitation is often insufficient for highly lipophilic cannabinoids due to matrix suppression.

Protocol: LLE for Whole Blood/Urine

-

Aliquot: Transfer 200 µL of sample into a glass tube.

-

Internal Standard: Add 20 µL of JWH-081-d9 (100 ng/mL). Vortex 10s.

-

Buffer: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.0) to ionize acidic interferences (keeping them in the aqueous phase) while keeping the cannabinoid neutral.

-

Extraction: Add 2 mL of Hexane:Ethyl Acetate (90:10) .

-

Why: This non-polar solvent mix is highly specific for the lipophilic JWH analogs, minimizing co-extraction of matrix phospholipids.

-

-

Agitation: Rotate/Shake for 10 minutes. Centrifuge at 3000 x g for 5 min.

-

Transfer: Transfer the top organic layer to a clean tube.

-

Evaporation: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase Initial Conditions (50:50 MeOH:Water).

References

-

Drug Enforcement Administration (DEA). (2013). Identification of the synthetic cannabinoid (1-(cyclohexylmethyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone. Microgram Journal. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). SWGDRUG Mass Spectral Library - JWH-081 Monograph. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

Sources

storage and stability conditions for JWH 081-N-(cyclohexylmethyl) analog

Application Note: Storage, Stability, and Handling Protocols for JWH 081-N-(cyclohexylmethyl) Analog

Introduction & Chemical Identity

This guide defines the rigorous storage, handling, and stability protocols for JWH 081-N-(cyclohexylmethyl) analog (CAS: 1373876-34-6). This compound is a structural analog of the synthetic cannabinoid JWH-081, where the N-pentyl chain is replaced by a cyclohexylmethyl group.

As a naphthoylindole, its stability profile is governed by the indole core's susceptibility to oxidative stress and the lipophilicity of the cyclohexyl moiety. Proper stewardship is critical to prevent the formation of oxidative degradation products (e.g., quinones) which can confound toxicological assays or receptor binding studies.

| Parameter | Technical Detail |

| IUPAC Name | -methanone |

| Molecular Formula | C₂₇H₂₇NO₂ |

| Molecular Weight | 397.5 g/mol |

| Physical State | Crystalline Solid |

| Solubility Profile | DMF (~33 mg/mL), DMSO (~20 mg/mL), Ethanol (~25 mg/mL) |

| Primary Hazard | Potent CB1/CB2 Agonist (Handle with extreme caution) |

Core Storage Protocols

Solid State Storage (Long-Term)

In its crystalline form, JWH 081-N-(cyclohexylmethyl) analog is relatively stable if protected from light and moisture. The primary degradation vector is photo-oxidation of the indole bridge.

-

Temperature: Store at -20°C (Standard) or -80°C (Optimal for >2 years).

-

Atmosphere: The vial headspace must be purged with Argon or Nitrogen gas before sealing to prevent oxidative yellowing.

-

Container: Amber borosilicate glass vials with PTFE-lined screw caps. Avoid plastic containers for long-term storage due to the compound's high lipophilicity (leaching risk).

Solution State Storage (Working Stocks)

Once solubilized, the kinetic barrier to degradation lowers significantly.

-

Solvent Choice:

-

DMSO (Dimethyl Sulfoxide): Preferred for biological assays.[1] Stable at -20°C. Freezes solid, reducing diffusion-limited degradation.

-

Ethanol: Preferred for GC/LC-MS standards. Volatility requires tight sealing (Parafilm®) to prevent concentration shifts.

-

-

Shelf Life:

-

Room Temp (25°C): < 24 hours (Degradation risk: High).

-

Refrigerated (4°C): < 1 week.[1]

-

Frozen (-20°C): 3–6 months (if purged with inert gas).

-

Experimental Workflow: Solubilization & Aliquoting

The following workflow minimizes freeze-thaw cycles, which are detrimental to structural integrity.

Figure 1: Critical workflow for the preparation and storage of JWH 081-N-(cyclohexylmethyl) analog working stocks. Note the mandatory QC step before aliquoting.

Degradation Mechanisms & QC Validation

Understanding how the molecule breaks down allows for effective troubleshooting.

Degradation Pathways

-

Oxidative Cleavage: The indole C2-C3 bond is susceptible to singlet oxygen attack, particularly under UV light, leading to ring opening (kynurenine-like pathways).

-

N-Dealkylation: While the cyclohexylmethyl group is sterically bulky and relatively stable, extreme pH or thermal stress can lead to cleavage of the N-substituent.

-

Hydrolysis: The ketone bridge is generally stable, but the methoxy group on the naphthalene ring can undergo demethylation in the presence of strong Lewis acids or metabolic enzymes (in vitro), forming the phenol derivative.

Quality Control (QC) Protocol

Before using a stored stock, validate integrity using UV-Vis or LC-MS .

-

Visual Check: Pure solutions are clear/colorless. A yellow/brown tint indicates oxidation (quinone formation).

-

UV-Vis Signature:

- : ~213 nm, 319 nm.[2]

-

Protocol: Dilute 5 µL of stock into 1 mL Methanol. Scan 200–400 nm. A significant shift in the 319 nm peak or appearance of a broad band >350 nm suggests degradation.

Figure 2: Decision tree for validating the integrity of stored synthetic cannabinoid stocks prior to experimental use.

Safety & Handling (E-E-A-T)

Senior Scientist Note: This compound is a high-affinity ligand for CB1 receptors.[3] While specific toxicology data for the cyclohexylmethyl analog is sparse, structure-activity relationships (SAR) suggest it possesses potency similar to or greater than JWH-081.[4]

-

Engineering Controls: Always handle solid powder in a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration. Static electricity can disperse the fine crystalline powder; use an anti-static gun if available.

-

PPE: Nitrile gloves (double-gloved recommended for concentrated stocks), lab coat, and safety glasses.

-

Deactivation: In case of spill, treat surface with 10% bleach solution followed by ethanol to solubilize and degrade the lipophilic residue.

References

-

Huffman, J. W., et al. (2005).[2] Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

-

Kacinko, S. L., et al. (2011).[5] Stability of Synthetic Cannabinoids in Biological Specimens. Journal of Analytical Toxicology. Retrieved from [Link]

Sources

- 1. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. shareok.org [shareok.org]

Application Note: Comprehensive NMR Spectroscopic Characterization of JWH-081-N-(cyclohexylmethyl) analog

Abstract

This application note provides a detailed guide for the structural elucidation of the synthetic cannabinoid -methanone, an N-(cyclohexylmethyl) analog of JWH-081.[1] Synthetic cannabinoids represent a significant challenge for forensic and research laboratories due to their structural diversity and the continuous emergence of new analogs.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure determination.[3] This document outlines optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. It further provides a detailed analysis of the expected spectral data and a walkthrough of the assignment process, explaining the causal logic behind experimental choices to ensure self-validating and trustworthy results.

Introduction: The Need for Unambiguous Structural Verification

JWH-081 is a potent synthetic cannabinoid that acts as a high-affinity agonist for the CB1 receptor (Kᵢ = 1.2 nM).[4][5][6] The N-(cyclohexylmethyl) analog is a structural variant where the N-pentyl chain of the parent compound is replaced by a cyclohexylmethyl group.[1] As with many designer drugs, minor structural modifications can significantly impact pharmacological and toxicological properties, making precise chemical identification paramount for researchers, toxicologists, and law enforcement agencies.[2]

While mass spectrometry is invaluable for identifying known compounds and determining mass, it can be ambiguous for differentiating positional isomers or identifying novel structures without a reference standard.[2] NMR spectroscopy, by providing detailed information about the chemical environment and connectivity of every atom in a molecule, offers an unparalleled level of structural detail, making it the gold standard for the characterization of new psychoactive substances.[3][7][8] This guide provides the necessary framework for utilizing a suite of NMR experiments to confirm the identity and structure of JWH-081-N-(cyclohexylmethyl) analog.

Principle of Multi-dimensional NMR for Structural Elucidation

A comprehensive NMR analysis for a novel compound relies on a suite of experiments that, when combined, act as a self-validating system for structural assignment.

-

¹H NMR (Proton NMR): This is the initial and most fundamental experiment. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin coupling).[3]

-

¹³C NMR (Carbon NMR): This experiment maps the carbon backbone of the molecule. Coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, it allows for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[9]

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds (²JHH, ³JHH). It is instrumental in identifying connected spin systems, such as the protons within the indole ring or the cyclohexyl group.[9][10]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.[9]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). HMBC is critical for piecing together the different molecular fragments identified by COSY and confirming the connectivity between quaternary carbons and neighboring protons, such as linking the indole core to the cyclohexylmethyl group and the methoxynaphthoyl moiety.[9]

The logical workflow for characterization follows a path from initial observation to final structural confirmation.

Caption: Key HMBC correlations confirming molecular connectivity.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of the JWH-081-N-(cyclohexylmethyl) analog. The protocols and interpretive guide presented here offer a comprehensive framework for researchers and forensic scientists to unambiguously identify this compound, ensuring high confidence in analytical results. This self-validating approach is essential for the reliable identification of novel psychoactive substances.

References

-

Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. Diva-portal.org. Available at: [Link]

-

JWH-081 Monograph. SWGDrug. Available at: [Link]

-

Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. ResearchGate. Available at: [Link]

-

Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. DigitalCommons@Molloy. Available at: [Link]

-

Toxicological Findings of Synthetic Cannabinoids in Recreational Users. SciSpace. Available at: [Link]

-

A new NMR method accurately detects synthetic cannabinoids of forensic interest. Technology Networks. Available at: [Link]

-

Quantification of synthetic cannabinoids in herbal smoking blends using NMR. Scilit. Available at: [Link]

-

Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. Available at: [Link]

-

Identification of the synthetic cannabinoid (1-(cyclohexylmethyl)-1H- indol-3-yl)(4-methoxynaphthalen-1-yl)methanone on plant material. DEA.gov. Available at: [Link]

-

Relevant ¹H and ¹³C (italics) NMR chemical shifts, ¹H,¹³C-HSQC and... ResearchGate. Available at: [Link]

-

The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA). Europe PMC. Available at: [Link]

-

13C NMR spectroscopy of indole derivatives. Semantic Scholar. Available at: [Link]

-

NMR STUDIES OF INDOLE. HETEROCYCLES. Available at: [Link]

-

Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches. PubMed Central. Available at: [Link]

-

Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. Royal Society of Chemistry. Available at: [Link]

-

Identification and quantitation of two cannabimimetic phenylacetylindoles JWH-251 and JWH-250, and four cannabimimetic naphthoylindoles JWH-081, JWH-015, JWH-200, and JWH-073 as designer drugs in illegal products. ResearchGate. Available at: [Link]

-

Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS. PubMed. Available at: [Link]

-

Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. MDPI. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. diva-portal.org [diva-portal.org]

- 5. scispace.com [scispace.com]

- 6. Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. azolifesciences.com [azolifesciences.com]

- 9. dea.gov [dea.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal-to-Noise in the Mass Spectrometry of JWH Analogs

Welcome to the technical support center for the analysis of JWH analogs by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate a common and critical challenge: high background noise. Elevated background noise can obscure low-level analytes, compromise the limits of detection and quantification, and ultimately affect the reliability of your data.

This resource is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the root causes of background noise, from sample preparation to instrument maintenance, providing not just solutions, but the scientific rationale behind them.

Troubleshooting Guide: A Systematic Approach

High background noise in LC-MS is rarely due to a single factor. A systematic approach to troubleshooting is crucial. The following guide is categorized by the potential source of the noise, allowing you to logically diagnose and resolve the issue.

Diagram: Systematic Troubleshooting Workflow

Caption: A logical workflow for diagnosing and resolving high background noise in LC-MS analysis.

Q1: Could my solvents and mobile phase be the source of high background noise?

A1: Absolutely. The purity of your solvents and mobile phase additives is a critical first line of defense against background noise. Even trace impurities can significantly elevate the baseline and introduce interfering ions.

Causality:

-

Organic Contaminants: Solvents of lower purity (e.g., HPLC-grade) can contain organic impurities that ionize and create a high chemical background.[1][2][3]

-

Ionic Contaminants: The use of non-LC-MS grade solvents or additives can introduce metal ions (like sodium and potassium) that form adducts with your analytes or other background ions, complicating spectra and increasing noise.[2][4]

-

Microbial Growth: Aqueous mobile phases are susceptible to microbial growth, which can introduce a variety of organic molecules into your system, leading to a noisy baseline.[1]

Troubleshooting Protocol:

-

Verify Solvent Grade: Always use solvents and additives explicitly labeled as "LC-MS grade."[1][2][3][5] These are manufactured to have low organic and metallic content.

-

Prepare Fresh Mobile Phase: Prepare your mobile phases fresh daily. Avoid "topping off" solvent bottles, as this can concentrate impurities.

-

Filter Mobile Phase: If you are dissolving solid additives (e.g., ammonium formate), filter the mobile phase through a 0.2 µm filter to remove particulates.

-

Run a Blank Gradient: Before analyzing samples, run a blank gradient (injecting your mobile phase) to assess the baseline noise of your system. If the baseline is high, the issue is likely with your solvents or the system itself, not the sample.

| Solvent Grade | Typical Use | Impact on LC-MS Background Noise |

| Reagent Grade | General laboratory use | High Risk: Contains significant organic and ionic impurities. Not suitable for LC-MS. |

| HPLC Grade | LC with UV detection | Moderate to High Risk: Low UV-absorbing impurities, but may contain non-UV active and ionic contaminants.[2][3] |

| LC-MS Grade | Mass Spectrometry | Low Risk: High purity, filtered, and tested for low levels of metallic and organic contaminants.[2][3][4][5] |

Q2: My blank run looks clean, but my samples are noisy. Is my sample preparation the problem?

A2: It is highly likely. JWH analogs are often analyzed in complex biological matrices like blood, urine, or oral fluid.[6] These matrices contain a high concentration of endogenous compounds (lipids, proteins, salts) that can cause significant background noise and ion suppression if not adequately removed.

Causality:

-

Matrix Effects: Co-eluting matrix components can compete with your analyte for ionization in the MS source, either suppressing the analyte signal or creating a high, unstable background. Phospholipids are common culprits in plasma samples.[7]

-

Incomplete Extraction: An inefficient extraction may leave behind interfering substances.

-

Contamination from Consumables: Sample tubes, pipette tips, and collection containers can leach plasticizers (e.g., phthalates) that are readily ionized and appear as background noise.

Troubleshooting Protocol:

-

Optimize Sample Cleanup: For lipophilic compounds like JWH analogs in biological matrices, simple protein precipitation is often insufficient.[7]

-

Solid-Phase Extraction (SPE): Use a well-chosen SPE cartridge (e.g., a mixed-mode or polymeric sorbent) to effectively remove interferences. Develop a robust method with appropriate conditioning, loading, washing, and elution steps.[6]

-

Liquid-Liquid Extraction (LLE): Optimize the pH and solvent choice to selectively extract the JWH analogs while leaving polar interferences in the aqueous phase. A double LLE can further improve cleanliness.[6]

-

-

Incorporate a "Wash" Step: In your SPE protocol, include a wash step with a solvent that is strong enough to remove weakly bound interferences but weak enough to retain your analytes.

-

Evaluate Matrix Effects: To determine if you are experiencing ion suppression or enhancement, perform a post-extraction spike experiment. Compare the signal of an analyte spiked into an extracted blank matrix to the signal of the same analyte in a clean solvent.[8]

-

Sample Dilution: If sensitivity allows, diluting the sample can be a simple and effective way to reduce the concentration of matrix components entering the system.[8][9]

Diagram: Impact of Sample Cleanup on Signal-to-Noise

Caption: The effect of sample preparation on the quality of MS analysis.

Q3: I've optimized my solvents and sample prep, but still see persistent background noise. What should I check next?

A3: It's time to investigate your LC system for contamination. Contaminants can accumulate in various parts of the LC system and slowly leach into the mobile phase, causing a constant, low-level background noise.

Causality:

-

Column Contamination: Buildup of non-eluted matrix components from previous injections can lead to high background and carryover.[1]

-

Contaminated Tubing/Fittings: PEEK tubing can absorb compounds over time, and fittings can trap particulates.

-

Pump and Degasser Issues: Faulty pump seals or contaminated degasser chambers can introduce impurities.

Troubleshooting Protocol:

-

Systematic Flushing: Disconnect the column and flush the entire LC system (from the pumps to the injector) with a strong solvent mixture, such as isopropanol:acetonitrile:water (1:1:1).

-

Column Wash: If the column is suspected, reverse it (if permissible by the manufacturer) and flush with a series of strong solvents.

-

Install a Guard Column: A guard column is an inexpensive way to protect your analytical column from strongly retained matrix components.[1]

-

Check for Leaks: Even small leaks can introduce air and contaminants. Inspect all fittings.

-

Use a Divert Valve: Program the divert valve to send the early and late eluting portions of your run (which often contain highly polar or non-polar "junk") to waste instead of the MS source.[8][10]

Q4: My entire system seems clean, but the noise is still high. Could the mass spectrometer itself be the problem?

A4: Yes, a contaminated ion source is a very common cause of high background noise and reduced sensitivity. The ion source is where ionization occurs, and it is exposed to every sample and mobile phase that enters the MS. Over time, non-volatile components can "bake" onto the source elements.

Causality:

-

Deposits on Source Elements: Non-volatile salts, matrix components, and other residues can accumulate on the ESI probe, capillary, skimmer, and lenses. These deposits can charge and create a constant stream of background ions.[1][11][12]

-

Reduced Ionization Efficiency: A dirty source can lead to an unstable spray and inefficient ionization of the target analytes, further degrading the signal-to-noise ratio.

Troubleshooting Protocol:

-

Visual Inspection: Carefully inspect the ESI probe tip and the orifice into the mass spectrometer. Look for any visible discoloration or deposits.

-

Ion Source Cleaning: This is a routine maintenance procedure that should be performed regularly. Always follow the specific instructions in your instrument's hardware manual. While procedures vary by manufacturer, the general steps are:

-

Safety First: Vent the instrument, turn off all power, and allow the source to cool completely. Wear powder-free gloves to avoid contaminating the parts with skin oils.

-

Disassembly: Carefully disassemble the ion source components, taking pictures at each step to aid in reassembly.[13]

-

Cleaning: Sonicate the metal parts in a sequence of solvents. A common sequence is:

-

HPLC-grade water with a laboratory detergent (e.g., Alconox).[14]

-

Rinse with HPLC-grade water.

-

Rinse with HPLC-grade methanol or acetonitrile.

-

Final rinse with a volatile solvent like isopropanol. For stubborn deposits, a mild abrasive or a solution containing a small amount of formic acid may be used, but always consult your manual first.[4][11][15]

-

-

Drying: Thoroughly dry all parts with a stream of clean, dry nitrogen before reassembly.

-

Reassembly and Pumpdown: Carefully reassemble the source and pump down the system. Allow sufficient time for the system to reach a stable vacuum.

-

| Manufacturer | Common Ion Source | Key Cleaning Considerations |

| SCIEX | Turbo V™ | Let the source cool for at least 30 minutes. The curtain plate and orifice plate can often be cleaned without a full vent.[1][6][7] |

| Agilent | Jet Stream (AJS) | Follow specific disassembly instructions for the nebulizer and nozzle.[13] |

| Waters | ZSpray™ | The sample cone and ion block are key components to clean. Sonication in a methanol/water/formic acid mixture is often recommended.[4][11][15] |

| Thermo Fisher | Ion Max™ | The manual provides detailed instructions for removing and cleaning the ESI probe and ion transfer tube.[2][8][16] |

Q5: Are there any data acquisition or processing strategies that can help reduce background noise?

A5: Yes, while not a substitute for a clean sample and system, some acquisition and processing techniques can help.

Causality:

-

In-Source Fragmentation: Suboptimal cone voltage or declustering potential can cause molecules to fragment within the ion source, creating additional background ions.

-

Chemical Noise: The baseline in a mass spectrum is never zero due to the presence of solvent clusters and other ubiquitous low-level contaminants.

Troubleshooting Protocol:

-

Optimize Cone/Declustering Voltage: Tune this parameter for your specific JWH analogs. The goal is to maximize the signal of the precursor ion while minimizing fragmentation in the source.

-

Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between your analyte and isobaric interferences based on their exact mass, effectively improving the signal-to-noise ratio.

-

Background Subtraction: Most mass spectrometry software allows for background subtraction. A common method is to select a noise region in your chromatogram (where no peaks are eluting) and subtract the average spectrum of that region from your entire dataset.

-

Noise Filtering Algorithms: Advanced data processing software may include algorithms designed to identify and remove random noise from spectra, which can help in data visualization and peak picking.[14][17]

Frequently Asked Questions (FAQs)

Q: How often should I clean my ion source? A: This depends heavily on your sample throughput and the cleanliness of your samples. For labs running complex biological samples daily, a monthly or even bi-weekly cleaning may be necessary. A good indicator is a gradual decrease in sensitivity or an increase in the baseline intensity during your system suitability checks.[11]

Q: Can I use HPLC-grade water from our lab's deionization system? A: It is not recommended. While these systems produce high-purity water, they can be a source of contamination if not perfectly maintained. Plastic tubing and storage containers can leach impurities. For maximum reliability, use bottled LC-MS grade water.[5]

Q: I see a lot of repeating peaks separated by 44 m/z. What are these? A: This is a classic sign of polyethylene glycol (PEG) contamination. PEGs are common in many laboratory products, including some detergents and plastics. This indicates a contamination issue that needs to be addressed through system cleaning.

Q: Will a dirty ion source affect all my analytes equally? A: Not necessarily. The effect of a contaminated source can be more pronounced for certain compounds, depending on their ionization efficiency and the nature of the contamination. This is why a system suitability test with a standard mixture is important to monitor instrument performance over time.

References

-

Agilent. (2024). How to Clean the Agilent Jet Stream (AJS) Ion Source on LC-QTOF. YouTube. [Link]

-

ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

-

Little, J. L. (2018). Solvent and additive purity selections in bioanalytical LC–MS. Bioanalysis Zone. [Link]

-

Scientific Instrument Services. MS Tip: Mass Spectrometer Source Cleaning Procedures. [Link]

-

Wang, G. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

-

Chambers, E. (2011). Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Bioanalysis. [Link]

-

Nitrosamines Exchange. (2022). Background noise in UPLC-MS/MS experience?. [Link]

-

Waters. (2022). How to clean the source ion block on a Xevo TQS, Xevo G2-S, Xevo G2-XS, Xevo G3, Xevo TQ-S, Xevo TQ-S micro, Xevo TQ-XS, Synapt G2-S, or Synapt G2-Si. Waters Knowledge Base. [Link]

-

Rocchi, S., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

-

ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background?. [Link]

-

Waters. (2022). Waters - MS Source Cleaning. YouTube. [Link]

-

Fonville, J. M., et al. (2015). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. Analytical Chemistry. [Link]

-

Scientific Instrument Services. MS Tip: Mass Spectrometer Source Cleaning Procedures. [Link]

-

Li, Z., et al. (2020). Evaluation of different strategies to minimize the matrix effects on LC-MS/MS analysis of multiple lipophilic shellfish toxins in both acidic and alkaline chromatographic conditions. Toxicon. [Link]

-

ResearchGate. (2018). The noise reduction algorithm consists of five steps.... [Link]

-

SCIEX. (2024). SCIEX triple quad/QTRAP maintenance: front end cleaning under vacuum. YouTube. [Link]

-

SCIEX. SCIEX Triple Quad 5500+ System User Guide. [Link]

-

SCIEX. SCIEX Triple Quad 3500 System User Guide. [Link]

-

SCIEX. (2024). SCIEX triple quad / QTRAP: Removing and installing the ion source. YouTube. [Link]

-

PureSynth. (2025). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. [Link]

Sources

- 1. sciex.com [sciex.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. sciex.com [sciex.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

- 9. help.waters.com [help.waters.com]

- 10. m.youtube.com [m.youtube.com]

- 11. postnova.com [postnova.com]

- 12. youtube.com [youtube.com]

- 13. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]

- 14. support.waters.com [support.waters.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. manuals.plus [manuals.plus]

- 17. scribd.com [scribd.com]

purification methods for crude JWH 081-N-(cyclohexylmethyl) analog

Technical Support Center: Purification of JWH-081-N-(cyclohexylmethyl) Analog

Case ID: PUR-JWH-CHM-081 Status: Open Analyst: Senior Application Scientist Context: Purification of crude synthetic -methanone.

User Warning & Safety Disclaimer

CRITICAL: This guide is intended strictly for forensic, toxicological, and pharmacological research professionals . The compound JWH-081-N-(cyclohexylmethyl) analog is a potent cannabinoid receptor agonist.

PPE: Full protective gear (nitrile gloves, lab coat, safety goggles) is mandatory.

Containment: All manipulations must occur within a certified chemical fume hood to prevent inhalation of particulate matter or aerosols.

Legal: Ensure compliance with all local, state, and federal regulations regarding Schedule I/controlled substance analogues before proceeding.

Module 1: Pre-Purification Assessment (The Triage)

Before selecting a purification route, you must characterize the "crude" state of your material. The presence of specific impurities dictates the method.

Diagnostic Workflow:

-

TLC Analysis: Run a silica plate using Hexane:Ethyl Acetate (8:2) .

-

Target RF: ~0.4–0.6 (varies by exact conditions).

-

Common Impurities:

-

Baseline spot: Unreacted 4-methoxy-1-naphthoic acid (hydrolysis product).

-

High RF spot (near front): Unreacted indole or bis-alkylated byproducts.

-

-

-

Physical State:

-

Crystalline Solid: Proceed to Method A (Recrystallization) .[1]

-

Oily Gum/Resin: Proceed to Method B (Flash Chromatography) . Note: Direct recrystallization of oils often fails due to trapped solvent/impurities preventing lattice formation.

-

Module 2: Method A - Recrystallization (High Throughput)

This method is ideal for scaling up but requires the crude material to be at least semi-solid. The cyclohexylmethyl group significantly increases lipophilicity compared to the standard pentyl chain (JWH-081), requiring modified solvent polarity.

Recommended Solvent Systems:

| Solvent System | Ratio (v/v) | Temperature | Notes |

|---|

| Ethanol (Abs) | 100% | Boiling

Protocol: The "Ethanol Crash"

-

Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol (approx. 15-20 mL per gram). Swirl until fully dissolved.

-

Troubleshoot: If solid remains, filter hot through a sintered glass funnel to remove inorganic salts (e.g., KBr from the alkylation step).

-

-

Cooling: Remove from heat. Let the flask reach room temperature slowly (20 mins).

-

Crystallization: Transfer to a -20°C freezer for 12 hours.

-

Collection: Filter the white/off-white needles under vacuum. Wash with cold ethanol (-20°C).

Troubleshooting Guide: "The Oiling Out Phenomenon"

-

Symptom: As the solution cools, the product separates as a yellow oil droplet at the bottom rather than crystals.

-

Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation shock).

-

Fix: Re-heat until the oil dissolves. Add 10-20% more solvent. Add a "seed crystal" of pure material if available. Scratch the glass surface with a rod to induce nucleation.

Module 3: Method B - Flash Chromatography (The "Clean Sweep")

If your crude is a dark oil or contains significant baseline impurities (acids), chromatography is required.

Stationary Phase: Silica Gel 60 (230-400 mesh) Mobile Phase Gradient: Hexane (A) / Ethyl Acetate (B)

Step-by-Step Protocol:

-

Equilibration: Flush column with 100% Hexane.

-

Loading: Dissolve crude oil in a minimum amount of Dichloromethane (DCM) or Toluene. Load carefully onto the silica bed.

-

Elution Gradient:

-

0–5 mins: 100% Hexane (Elutes non-polar impurities).

-

5–20 mins: Ramp to 90% Hexane / 10% EtOAc.

-

Target Elution: The JWH analog typically elutes between 5–10% EtOAc.

-

-

Monitoring: Collect fractions. Check UV absorbance at 213 nm or 319 nm (distinct naphthyl absorption).

Module 4: Method C - HPLC Purification (Ultrapure Standards)

For analytical standards (>99.5% purity) or separating isomers.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 150 x 4.6 mm.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 218 nm and 315 nm.

Mobile Phase:

-

B: Acetonitrile (ACN) + 0.1% Formic Acid (The cyclohexyl group prefers ACN over MeOH for solubility).

Gradient Table:

| Time (min) | % A (Water) | % B (ACN) | Phase Description |

|---|---|---|---|

| 0.0 | 50 | 50 | Equilibration |

| 2.0 | 50 | 50 | Injection Hold |

| 15.0 | 5 | 95 | Linear Gradient (Elution) |

| 20.0 | 5 | 95 | Wash |

| 21.0 | 50 | 50 | Re-equilibration |

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

Figure 1: Decision matrix for purification based on the physical state of the crude JWH analog.

FAQ: Troubleshooting & Technical Specifics

Q1: My product is stuck in the "oil" phase even after chromatography. How do I solidify it? A: The cyclohexylmethyl analogs are notoriously lipophilic and can trap solvent.

-

Dissolve the oil in a small amount of Diethyl Ether.

-

Add a non-polar anti-solvent like Pentane or Hexane until cloudy.

-

Evaporate the solvent slowly under a stream of Nitrogen (do not use a Rotavap vacuum, as it promotes gumming).

-

Scratch the flask vigorously with a glass rod.

Q2: What is the specific retention time for the cyclohexyl analog compared to JWH-081? A: Due to the bulky, non-polar cyclohexyl group replacing the n-pentyl chain, the cyclohexyl analog will elute later (higher retention time) on Reverse Phase (C18) columns. On Normal Phase (Silica), it will elute slightly faster (lower polarity) than JWH-081.

Q3: Can I use Methanol for recrystallization? A: Yes, but the cyclohexyl analog has lower solubility in cold Methanol than the pentyl version. You must ensure the solution is boiling during dissolution. If it crashes out too fast, add 10% Acetone or Chloroform to increase solubility and slow down crystal growth.

Q4: How do I remove the unreacted 4-methoxy-1-naphthoic acid? A: This is a common acidic impurity. Before any chromatography, perform a Basic Wash :

-

Dissolve crude in Ethyl Acetate.

-

Wash 2x with 1M NaHCO₃ (Sodium Bicarbonate).

-

The acid will convert to its salt and migrate to the aqueous layer, leaving the neutral JWH analog in the organic layer.

References

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

-